[5-(4-Chlorophenyl)-7-{[(4-ethenylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Description
This complex tricyclic compound features a fused heterocyclic core (2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaene) with a hydroxymethyl group at position 11. Key substituents include:
- [(4-Ethenylphenyl)methyl]sulfanyl at position 7, introducing a sulfur-containing aromatic side chain with π-π stacking capabilities.
- 14-Methyl group, enhancing steric bulk and metabolic stability.
Properties
IUPAC Name |
[5-(4-chlorophenyl)-7-[(4-ethenylphenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN3O2S/c1-3-17-4-6-18(7-5-17)15-34-27-23-12-22-20(14-32)13-29-16(2)24(22)33-26(23)30-25(31-27)19-8-10-21(28)11-9-19/h3-11,13,32H,1,12,14-15H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWNMDKAVBOUOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)Cl)SCC5=CC=C(C=C5)C=C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-(4-Chlorophenyl)-7-{[(4-ethenylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule with notable potential for various biological applications. Its intricate structure suggests possible interactions with biological targets that could lead to therapeutic benefits.
- Molecular Formula : C27H22ClN3O2S
- Molecular Weight : 488 g/mol
- IUPAC Name : 5-(4-chlorophenyl)-7-{[(4-ethenylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Biological Activity
The biological activity of this compound can be evaluated through various mechanisms such as antibacterial properties, enzyme inhibition, and potential anticancer effects.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds with similar structural motifs. For instance, derivatives containing the piperidine and sulfamoyl functionalities have shown significant effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of the chlorophenyl group in our compound may enhance its interaction with bacterial cell membranes.
Enzyme Inhibition
Compounds similar to the one have been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The synthesized derivatives demonstrated strong inhibitory activity against these enzymes, indicating potential applications in treating conditions like Alzheimer's disease and urinary infections .
Anticancer Potential
The triazatricyclo structure is associated with various anticancer activities due to its ability to interfere with cellular processes. Compounds featuring similar frameworks have been reported to exhibit cytotoxic effects against cancer cell lines . The specific interactions at the molecular level would need further exploration through docking studies and cell viability assays.
Research Findings and Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Bioisosteres
The target compound belongs to a family of tricyclic derivatives with variable substituents. Key analogues include:
| Compound Name | Structural Features | Key Differences vs. Target Compound | Bioactivity/Properties | References |
|---|---|---|---|---|
| 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide | - 4-Methoxyphenyl (position 5) - Acetamide side chain (position 7) |
- OCH₃ instead of Cl (lower LogP) - Acetamide increases polarity |
Enhanced solubility; moderate kinase inhibition | |
| 7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol | - 3-Methoxyphenyl (position 5) - 2,5-Dimethylbenzylsulfanyl (position 7) |
- 3-OCH₃ reduces steric hindrance - Methyl groups enhance metabolic stability |
Improved oral bioavailability; anticancer activity |
Key Observations :
- Substituent Effects : Replacement of 4-Cl with 4-OCH₃ () reduces LogP (predicted ~3.5 vs. ~4.2 for the target compound), improving aqueous solubility but weakening halogen-bonding interactions .
Chemical Space and QSAR Insights
- 3D Similarity : Despite low 2D MACCS fingerprint similarity (~0.3–0.4, analogous to Danshen vs. Siwu decoctions in ), the tricyclic core’s 3D conformation places these compounds in overlapping chemical spaces, suggesting shared bioactivity .
- QSAR Predictions : Models trained on similar scaffolds predict moderate blood-brain barrier permeability (LogBB ~0.1) for the target compound, comparable to ’s analogue but lower than ’s dimethylphenyl derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
